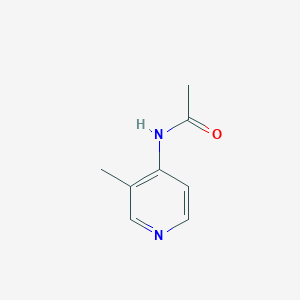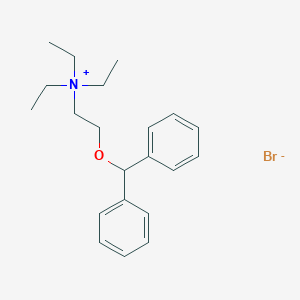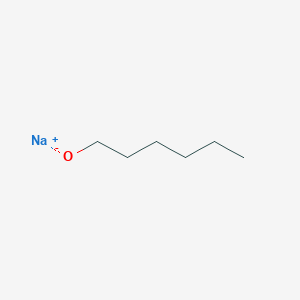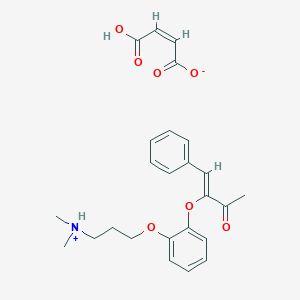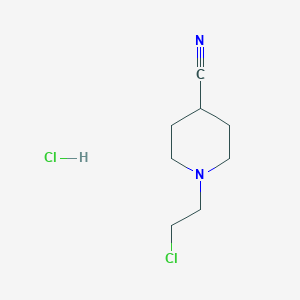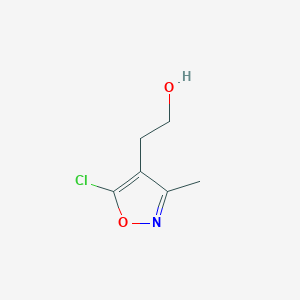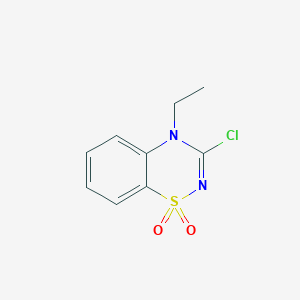
2-(1,3-Benzothiazol-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. BTA has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of BTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
BTA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BTA can inhibit the production of inflammatory cytokines and prostaglandins. BTA has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In animal studies, BTA has been reported to exhibit anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
BTA has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved using various purification techniques. BTA has also been shown to exhibit potent biological activity at low concentrations. However, BTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. BTA can also exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BTA. In medicinal chemistry, BTA can be further optimized to improve its potency and selectivity for specific targets. BTA can also be used as a building block for the synthesis of new drugs with improved pharmacological properties. In material science, BTA can be used for the synthesis of new polymers and metal-organic frameworks with novel properties. In environmental science, BTA can be used as a fluorescent probe for the detection of metal ions in water and soil samples. Overall, the study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
In conclusion, BTA is a chemical compound with significant potential for various scientific research applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
Synthesis Methods
BTA can be synthesized using different methods, such as the reaction of 2-aminothiophenol and chloroacetyl chloride, or the reaction of 2-hydroxybenzothiazole and chloroacetic acid. The synthesis of BTA involves the use of various reagents and solvents, and the reaction conditions can vary depending on the method used. The purity of the synthesized BTA can also be improved using different purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
BTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. BTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples. In material science, BTA has been used as a building block for the synthesis of various polymers and metal-organic frameworks.
properties
CAS RN |
111035-13-3 |
|---|---|
Product Name |
2-(1,3-Benzothiazol-2-yloxy)acetamide |
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) |
InChI Key |
CHUDDYYWOUUFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
synonyms |
Acetamide, 2-(2-benzothiazolyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



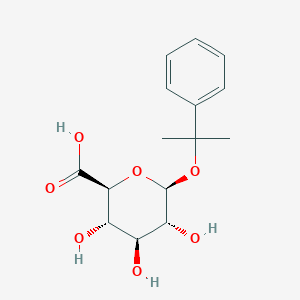
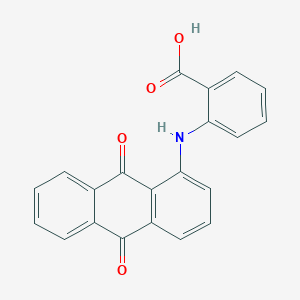
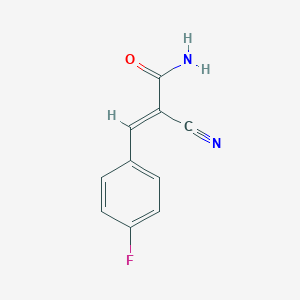
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
